all-trans-Retinoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

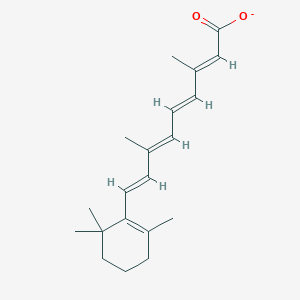

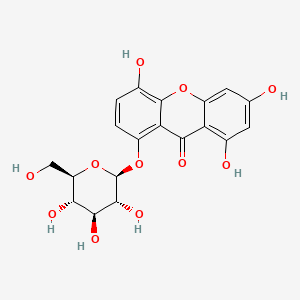

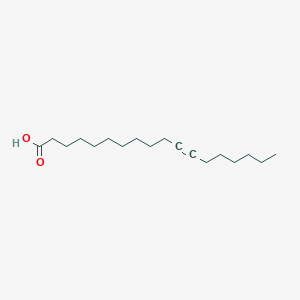

All-trans-retinoate is a retinoate that is the conjugate base of all-trans-retinoic acid. It has a role as a human metabolite. It is a conjugate base of an all-trans-retinoic acid.

An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).

科学的研究の応用

Breast Cancer Research : ATRA shows promise in the management of breast cancer. It exhibits anti-proliferative, cyto-differentiating, and apoptotic effects, primarily mediated through the activation of nuclear hormone retinoic acid receptors. Understanding the role of each receptor subtype is crucial for designing effective retinoid-based therapeutic approaches for heterogeneous tumors like breast cancer (Garattini, Paroni, & Terao, 2012).

Dermatological Applications : Topical ATRA is used in treating various dermatologic conditions, ranging from acne to photoaged skin. It induces epidermal proliferation and differentiation, coupled with dermal fibroblast production of collagen. It also has immunologic effects, such as stimulating the antigen-presenting capacity of Langerhans cells and inducing keratinocyte ICAM-1 expression (Griffiths & Voorhees, 2004).

Role in Cellular Metabolism : ATRA influences proteomic patterns in certain cancer cell lines, impacting proteins associated with metabolic pathways, apoptosis, transcription regulation, and cellular processes like epithelial-mesenchymal transition (Flodrová et al., 2017).

Anti-Tumor Activity : ATRA's anti-tumor activity is enhanced by inhibiting its metabolism. This approach shows promise in cancer treatment, suggesting a novel mechanism for enhancing ATRA's biological activity and, consequently, its antitumor properties (Van heusden et al., 2002).

Retinoic Acid Receptors : ATRA's effects on cell growth, differentiation, and apoptosis are significantly mediated through retinoic acid receptors. These receptors are key in understanding its diverse biological processes and disorders, including embryonic development and homeostasis (Germain et al., 2006).

Cancer Therapy and Chemoprevention : ATRA, being an active metabolite of vitamin A, holds significant promise for cancer therapy and chemoprevention. Its differentiation therapy has become a primary choice in treating acute promyelocytic leukemia and is being explored for various other tumors (Siddikuzzaman, Guruvayoorappan, & Berlin Grace, 2011).

Metabolism and Function Overview : ATRA plays a crucial role in a wide range of essential biological processes, including vertebrate embryonic morphogenesis, organogenesis, and cellular growth. Its ability to regulate gene expression through nuclear transcription factors is believed to mediate most of its functions (Blomhoff & Blomhoff, 2006).

特性

分子式 |

C20H27O2- |

|---|---|

分子量 |

299.4 g/mol |

IUPAC名 |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+ |

InChIキー |

SHGAZHPCJJPHSC-YCNIQYBTSA-M |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

同義語 |

Acid, all-trans-Retinoic Acid, beta-all-trans-Retinoic Acid, Retinoic Acid, trans-Retinoic Acid, Vitamin A all trans Retinoic Acid all-trans-Retinoic Acid beta all trans Retinoic Acid beta-all-trans-Retinoic Acid Potassium Salt, Tretinoin Retin A Retin-A Retinoic Acid Salt, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Sodium Salt, Tretinoin trans Retinoic Acid trans-Retinoic Acid Tretinoin Tretinoin Potassium Salt Tretinoin Sodium Salt Tretinoin Zinc Salt Vesanoid Vitamin A Acid Zinc Salt, Tretinoin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide](/img/structure/B1239455.png)

![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)

![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)

![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)